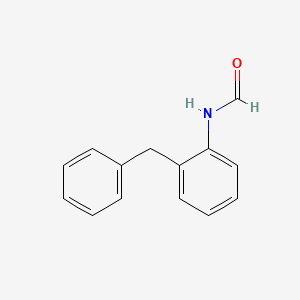

n-(2-Benzylphenyl)formamide

Description

Contextual Significance of Formamide (B127407) Derivatives in Contemporary Chemical Science

Formamide derivatives, a class of organic compounds characterized by a formyl group attached to a nitrogen atom, are of paramount importance in modern chemical science. organicchemistrydata.orgresearchgate.net They serve as versatile intermediates in a myriad of organic transformations, finding utility in the synthesis of pharmaceuticals, agrochemicals, and functional materials. ontosight.ai The formamide moiety can act as a precursor to other functional groups, such as isocyanides, and is a key structural component in many biologically active molecules. niscpr.res.in

The significance of formamides also extends to their role as protecting groups for amines in multi-step syntheses. researchgate.netorganic-chemistry.org The formyl group can be introduced to temporarily mask the reactivity of an amine, allowing for chemical modifications elsewhere in the molecule, and can subsequently be removed under specific conditions. organic-chemistry.org Furthermore, the formamide group can function as a directing group in C-H activation reactions, a powerful strategy for the efficient and selective functionalization of organic molecules.

Formamides are also recognized for their unique physical and chemical properties. They exhibit high boiling points and are generally more soluble in water compared to their corresponding amines of similar molecular weight, a consequence of the additional oxygen atom which can accept more hydrogen bonds. scienceready.com.au Unlike amines, amides are not basic due to the delocalization of the nitrogen's lone pair of electrons through resonance with the carbonyl group. scienceready.com.auscienceready.com.au

Historical Overview of N-(2-Benzylphenyl)formamide and Related Structural Motifs

While a detailed historical timeline specifically for this compound is not extensively documented in early literature, its emergence is intrinsically linked to the broader development of synthetic methodologies for N-aryl formamides and biphenyl (B1667301) derivatives. The synthesis of formanilides, or N-aryl formamides, has been a fundamental transformation in organic chemistry for many decades. Early methods often involved the direct formylation of anilines using formic acid or its derivatives. researchgate.net

The structural motif of 2-aminobiphenyl, the precursor to N-(2-benzylphenyl)amine, has been a key building block in organic synthesis. The subsequent N-formylation to yield this compound would have followed established procedures. A significant application that likely spurred interest in this specific formamide is its role as a precursor in the synthesis of phenanthridine (B189435) alkaloids, a class of compounds with important biological activities. jst.go.jp The cyclization of this compound derivatives to form the phenanthridine core represents a key synthetic strategy. beilstein-journals.org A Chinese patent describes a synthetic route to N-(2-benzylphenyl)-2-chloroacetamide starting from 2-benzylaniline (B1266149), highlighting the industrial relevance of this structural framework. google.com

Positioning of this compound within the Broader Landscape of Nitrogen-Containing Organic Compounds

This compound occupies a distinct position within the vast landscape of nitrogen-containing organic compounds. Its chemical behavior is largely dictated by the interplay between the formamide functionality and the biaryl backbone.

Comparison with Amines: Unlike its parent amine, 2-benzylaniline, this compound is not basic. scienceready.com.au The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, rendering it significantly less available for protonation. This difference in basicity is a fundamental distinction between amides and amines. libretexts.org

Comparison with Other Amides: Within the amide family, the reactivity of this compound is influenced by the steric and electronic properties of the 2-benzylphenyl substituent. The bulky nature of this group can influence the rotational barrier around the C-N amide bond and affect the accessibility of the formyl proton and the nitrogen lone pair.

Comparison with Other Biaryl Compounds: When compared to other biaryl compounds, the presence of the formamide group in this compound introduces a site for specific chemical transformations. As mentioned, it can act as a directing group for ortho-C-H functionalization or serve as a handle for intramolecular cyclization reactions to construct more complex heterocyclic systems. jst.go.jp

The following table provides a comparative overview of key properties:

| Property | This compound | 2-Benzylaniline (Amine) | A Generic Carboxylic Acid |

| Functional Group | Formamide | Primary Amine | Carboxylic Acid |

| Acidity/Basicity | Neutral (very weak base) scienceready.com.au | Basic libretexts.org | Acidic |

| Key Reactivity | Nucleophilic substitution at the carbonyl carbon, C-H activation directing group, precursor to isocyanides niscpr.res.in | Nucleophilic, basic | Deprotonation, nucleophilic acyl substitution |

| Hydrogen Bonding | H-bond acceptor (C=O) and donor (N-H) scienceready.com.au | H-bond acceptor and donor (N-H) | H-bond acceptor (C=O) and donor (O-H) |

Current Research Gaps and Future Trajectories for this compound Studies

Despite its utility, several areas concerning this compound remain underexplored, presenting opportunities for future research.

Elucidation of Detailed Reaction Mechanisms: While the synthetic applications of this compound are established, detailed mechanistic studies of its transformations, particularly in metal-catalyzed reactions, are not always fully elucidated. A deeper understanding of the reaction pathways, intermediates, and transition states would enable the development of more efficient and selective synthetic methods.

Exploration of Novel Catalytic Systems: The development of novel and more sustainable catalytic systems for the synthesis and transformation of this compound is a promising research avenue. This includes the use of earth-abundant metal catalysts or even metal-free catalytic systems to enhance the green credentials of these chemical processes.

Expansion of a Derivative Library: The synthesis and characterization of a broader range of this compound derivatives with diverse substitution patterns on both aromatic rings could lead to the discovery of new compounds with unique properties and applications. This expanded library could be screened for potential biological activities or for their utility as precursors to novel heterocyclic scaffolds. A patent for N-(2-(aminomethyl)phenyl)thiazolyl-4-formamide derivatives suggests potential applications in medicine. google.com

Applications in Materials Science: The rigid biaryl structure of this compound suggests its potential as a building block for novel organic materials. Future research could explore its incorporation into polymers or supramolecular assemblies to create materials with interesting photophysical or electronic properties. Research on N-benzyl phenyl isoserine derivatives containing 1,2,3-triazoles indicates the potential for such complex structures. nih.gov

Structure

3D Structure

Properties

CAS No. |

1557-41-1 |

|---|---|

Molecular Formula |

C14H13NO |

Molecular Weight |

211.26 g/mol |

IUPAC Name |

N-(2-benzylphenyl)formamide |

InChI |

InChI=1S/C14H13NO/c16-11-15-14-9-5-4-8-13(14)10-12-6-2-1-3-7-12/h1-9,11H,10H2,(H,15,16) |

InChI Key |

LLTHBNIJWIBGTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC=CC=C2NC=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Design for N 2 Benzylphenyl Formamide

Conventional Synthetic Pathways to N-(2-Benzylphenyl)formamide

Conventional methods for the synthesis of this compound rely on well-established chemical transformations. These pathways typically involve either the direct reaction of the parent amine, 2-benzylaniline (B1266149), with a formylating agent or a sequence of reactions where the formylation step is integrated into a larger synthetic scheme.

Direct Amidation Strategies Utilizing Formic Acid or Formylating Agents

The most direct route to this compound is the N-formylation of 2-benzylaniline. This transformation can be achieved using several common formylating agents. nih.govwikipedia.org Formic acid is the simplest and most atom-economical reagent for this purpose. The reaction typically involves heating the amine with an excess of formic acid, often in a solvent like toluene (B28343) with a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards product formation. nih.govscispace.com Under solvent-free conditions, heating the amine and formic acid together can also yield the desired formamide (B127407) in good yields. scholarsresearchlibrary.com

A more reactive and widely used agent is acetic formic anhydride (B1165640) (AFA), which is generated in situ by mixing formic acid and acetic anhydride. jetir.org This reagent readily formylates primary and secondary amines, including anilines, often at low temperatures and in short reaction times, yielding the product in near-quantitative amounts. nih.govniscpr.res.in Other formylating agents applicable to this synthesis include ethyl formate (B1220265), which can react with the amine under reflux conditions to afford the N-formylated product. rsc.orgprepchem.com

Table 1: Comparison of Common Direct Formylating Agents

| Formylating Agent | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Formic Acid | Reflux in toluene with Dean-Stark trap; or neat at 60-80 °C. nih.govscholarsresearchlibrary.com | Low cost, readily available, atom-economical. | Requires heating, reversible reaction, may require water removal. |

| Acetic Formic Anhydride (AFA) | In situ generation from formic acid and acetic anhydride, often at 0 °C to room temp. nih.gov | High reactivity, high yields, rapid reaction. | Moisture sensitive, cannot be stored, generates acetic acid byproduct. scispace.com |

| Ethyl Formate | Reflux with amine. rsc.orgprepchem.com | Mild conditions, generates ethanol (B145695) as a byproduct. | Slower reaction times compared to AFA. |

| Chloral | Reaction at low temperature. nih.gov | Excellent yields for sterically hindered amines. nih.gov | Generates chloroform (B151607) as a byproduct. |

Multi-Step Synthetic Routes Incorporating N-Formylation Steps

In cases where the starting amine, 2-benzylaniline, is not commercially available or requires synthesis from other precursors, a multi-step route is necessary. A common strategy involves the synthesis of the C-N bond followed by the N-formylation step. For instance, a plausible route could begin with a palladium-catalyzed Suzuki or a similar cross-coupling reaction to form the diphenylmethane (B89790) skeleton, followed by nitration, reduction of the nitro group to the amine, and subsequent formylation.

A more direct multi-step approach involves the synthesis of the sterically hindered 2-benzylaniline itself, which can then be formylated using the methods described previously. rsc.org An illustrative pathway could start from 2-aminobenzophenone. The ketone can be reduced to a secondary alcohol, which is then deoxygenated to form 2-aminodiphenylmethane (2-benzylaniline). This product is then subjected to standard N-formylation conditions. Another classic route involves the reduction of a nitro-precursor, such as 2-benzyl-1-nitrobenzene, using agents like iron powder in acetic acid, followed by formylation of the resulting amine. niscpr.res.in

Catalytic Approaches in Formamide Synthesis Relevant to this compound

Modern synthetic chemistry increasingly favors catalytic methods due to their efficiency, selectivity, and reduced environmental footprint. Various catalytic systems, including those based on transition metals, organocatalysts, and enzymes, have been developed for N-formylation and are highly relevant for the synthesis of this compound.

Transition Metal-Catalyzed Formylation Reactions

Transition metal catalysts offer powerful and versatile platforms for N-formylation reactions, often enabling the use of alternative and more sustainable formyl sources like carbon dioxide or methanol (B129727). mdpi.com

Zinc and Indium: Simple Lewis acidic metals like indium and zinc (as ZnO) can catalyze the formylation of amines with formic acid under solvent-free conditions at elevated temperatures. nih.gov

Ruthenium and Manganese: Ruthenium-based catalysts, particularly those with N-heterocyclic carbene (NHC) ligands, can facilitate the N-formylation of amines using methanol as a C1 source through a "borrowing hydrogen" mechanism. nih.govnih.gov Similarly, manganese complexes have been shown to catalyze the acceptorless dehydrogenative coupling of amines and methanol. nih.gov More recently, manganese catalysis has been employed for N-formylation using oxalic acid as a safe carbon monoxide surrogate. acs.orgnih.gov

Copper: Copper salts are effective catalysts for the oxidative N-formylation of amines using methanol with hydrogen peroxide as the terminal oxidant. nih.gov Copper catalysis has also been applied to the N-formylation of anilines using CO2 and a silane (B1218182) reducing agent. nih.gov

Noble Metals (Au, Pd): Bimetallic nanoparticles, such as those made of gold and palladium supported on iron oxide (AuPd–Fe3O4), can catalyze the oxidative N-formylation of secondary amines with methanol at room temperature under an oxygen atmosphere. nih.gov

Cobalt: Heterogeneous single-site cobalt catalysts supported on metal-organic frameworks (MOFs) have been developed for the chemoselective N-formylation of various amines using carbon dioxide and a reducing agent like phenylsilane (B129415) or H2. rsc.org

Table 2: Selected Transition Metal-Catalyzed N-Formylation Systems

| Catalyst System | Formyl Source | Typical Conditions | Substrate Scope |

|---|---|---|---|

| Indium (10 mol%) | Formic acid | 70 °C, solvent-free. nih.gov | Anilines, primary/secondary amines. |

| ZnO (50 mol%) | Formic acid | 70 °C, solvent-free. nih.gov | Aromatic, primary/secondary amines. |

| Ru-NHC complex | Methanol | Elevated temperature. nih.govmdpi.com | Primary and secondary amines. |

| MnCl2·4H2O (5 mol%) | Oxalic acid | 130 °C, DMF. nih.gov | Anilines. |

| CuCl2·H2O (30 mol%) | Methanol / H2O2 | Room temperature. nih.gov | Primary and secondary amines. |

| DUT-5-CoH (MOF) | CO2 / PhSiH3 | 10 bar CO2, 100 °C. rsc.org | Aromatic/aliphatic primary & secondary amines. |

Organocatalytic Systems for Amide Bond Formation

Organocatalysis avoids the use of potentially toxic or expensive metals and offers mild and efficient alternatives for N-formylation.

Iodine: Molecular iodine has been reported as a simple, inexpensive, and effective catalyst for the N-formylation of a wide range of amines with formic acid under solvent-free conditions. nih.govorganic-chemistry.org The reaction is thought to proceed via in situ generation of HI, which protonates formic acid, activating it for nucleophilic attack by the amine. organic-chemistry.org

Acid/Base Catalysts: Solid acid catalysts like Amberlite IR-120 or silica (B1680970) sulfuric acid can promote formylation with formic acid. nih.govscispace.com In the basic regime, superbases such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) and related ionic liquids catalyze the reaction between amines and formic acid. nih.gov

N-Heterocyclic Carbenes (NHCs): NHCs have emerged as powerful organocatalysts for the N-formylation of amines using carbon dioxide as a sustainable C1 source in the presence of a hydrosilane reductant. epfl.chresearchgate.net This approach is environmentally benign, utilizing a waste product (CO2) to create valuable chemical bonds. researchgate.netrsc.org

Biocatalytic Transformations Involving N-Substituted Formamides

Biocatalysis represents a green and highly selective approach to chemical synthesis. The use of enzymes for N-formylation operates under mild conditions, often with high efficacy and selectivity, minimizing waste and avoiding harsh reagents. A notable development is the use of lipases for the N-formylation of a broad scope of amines. rsc.org In this system, an inexpensive and benign formylating agent like ethyl formate is used as the acyl donor. The enzyme, often a commercially available lipase, catalyzes the transfer of the formyl group to the amine substrate. This method is characterized by mild reaction conditions, high yields, and the potential for catalyst recycling, making it an attractive and sustainable strategy for the synthesis of this compound. rsc.org

Green Chemistry Principles Applied to this compound Synthesis

The principles of green chemistry are pivotal in developing environmentally benign synthetic processes. For the synthesis of this compound, these principles are manifested in several key areas.

Development of Solvent-Free Reaction Conditions

Solvent-free reactions represent a cornerstone of green chemistry by eliminating the environmental and economic costs associated with solvent use, separation, and disposal. For the N-formylation of amines, including the precursor to this compound, 2-aminodiphenylmethane, several solvent-free approaches have been investigated.

One prominent method involves the direct reaction of the amine with a formylating agent, such as formic acid, under neat (solvent-free) conditions. acs.orgnih.govacademie-sciences.fr This approach is often facilitated by heating, which can provide the necessary activation energy for the reaction to proceed. nih.gov For instance, a general procedure for the N-formylation of aromatic amines involves reacting the amine with two equivalents of formic acid under reflux for a specified period. acs.org After the reaction, the product can often be isolated through simple workup procedures like filtration after precipitation in ice water. acs.org

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), offers another powerful solvent-free technique. beilstein-journals.orgrsc.org This method can lead to the formation of products in high yields with reduced reaction times and without the need for bulk solvents. beilstein-journals.org While specific studies on the mechanochemical synthesis of this compound are not extensively documented, the successful application of this technique to a wide array of amines suggests its potential applicability. beilstein-journals.org

The advantages of solvent-free conditions for the synthesis of formamides are summarized in the table below.

| Advantage | Description |

|---|---|

| Reduced Environmental Impact | Eliminates the release of volatile organic compounds (VOCs) and solvent waste. |

| Increased Safety | Avoids the use of flammable, toxic, and hazardous solvents. |

| Economic Benefits | Reduces costs associated with solvent purchase, purification, and disposal. |

| Improved Reaction Efficiency | Higher concentration of reactants can lead to faster reaction rates and higher yields. beilstein-journals.org |

| Simplified Work-up | Product isolation is often simpler, sometimes requiring only filtration. acs.org |

Utilization of Sustainable Reagents and Feedstocks (e.g., CO2)

The use of carbon dioxide (CO2) as a renewable and non-toxic C1 feedstock for chemical synthesis is a key goal of green chemistry. researchgate.netnih.gov In the context of this compound synthesis, CO2 can be utilized as a sustainable formylating agent in the presence of a suitable reducing agent. researchgate.netrsc.org

The catalytic N-formylation of amines with CO2 typically involves a hydrosilane, such as phenylsilane, as the reducing agent. rsc.orgacs.org The reaction proceeds through the activation of CO2 and the amine, leading to the formation of the formamide. Various catalytic systems, including organocatalysts and metal complexes, have been developed to facilitate this transformation under mild conditions. researchgate.netrsc.org While specific catalysts for the N-formylation of 2-aminodiphenylmethane with CO2 are not extensively reported, the general applicability of these systems to a broad range of amines suggests their potential. researchgate.net

The key components and their roles in the sustainable synthesis of formamides using CO2 are outlined below.

| Component | Role in the Reaction | Sustainability Aspect |

|---|---|---|

| Carbon Dioxide (CO2) | Provides the carbonyl group for the formamide. researchgate.net | Abundant, renewable, non-toxic, and contributes to carbon capture and utilization. nih.gov |

| Amine (e.g., 2-Aminodiphenylmethane) | The substrate that undergoes N-formylation. | The choice of amine determines the final formamide product. |

| Reducing Agent (e.g., Hydrosilane) | Provides the hydrogen atoms necessary for the reduction of CO2. rsc.org | The choice of reducing agent can impact the overall greenness of the process. |

| Catalyst | Facilitates the reaction by lowering the activation energy. researchgate.net | Development of efficient and recyclable catalysts is a key research area. |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. An ideal reaction has an atom economy of 100%.

For the synthesis of this compound from 2-aminodiphenylmethane, the atom economy depends on the formylating agent used.

Using Formic Acid: The reaction of 2-aminodiphenylmethane (C13H13N) with formic acid (CH2O2) produces this compound (C14H13NO) and water (H2O).

The molecular weight of 2-aminodiphenylmethane is approximately 183.24 g/mol , and the molecular weight of formic acid is approximately 46.03 g/mol . The molecular weight of the desired product, this compound, is approximately 211.26 g/mol .

Atom Economy (%) = (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100

Atom Economy (%) = (211.26 / (183.24 + 46.03)) x 100 ≈ 92.1%

Using Carbon Dioxide and a Reducing Agent (e.g., H2): In an idealized reaction where 2-aminodiphenylmethane reacts with CO2 and H2 to form this compound and water, the reactants are C13H13N, CO2, and H2, and the products are C14H13NO and H2O. To balance the equation, one molecule of each reactant is needed.

The molecular weight of CO2 is approximately 44.01 g/mol , and the molecular weight of H2 is approximately 2.02 g/mol .

Atom Economy (%) = (211.26 / (183.24 + 44.01 + 2.02)) x 100 ≈ 92.1%

In both scenarios, the atom economy is high, indicating that these synthetic routes are efficient in terms of incorporating reactant atoms into the final product.

Optimization of Reaction Parameters and Yield Enhancement Strategies

Optimizing reaction parameters is crucial for maximizing the yield and efficiency of the synthesis of this compound. Key parameters that can be adjusted include the choice of catalyst, reaction temperature, and reaction time.

Catalyst Selection: For reactions involving CO2, the choice of catalyst is critical. Organocatalysts, such as N-heterocyclic carbenes (NHCs), and various metal complexes have shown promise in promoting the N-formylation of amines. researchgate.net The ideal catalyst should be highly active, selective, stable, and recyclable. For solvent-free reactions with formic acid, catalysts may not always be necessary, but in some cases, solid acid catalysts can enhance the reaction rate. nih.gov

Reaction Temperature: The reaction temperature can significantly influence the reaction rate and yield. For solvent-free N-formylation with formic acid, temperatures are often elevated to facilitate the reaction. nih.gov However, in catalyzed reactions with CO2, milder temperatures are often desirable to improve selectivity and reduce energy consumption. mdpi.com Optimization studies are necessary to determine the optimal temperature that balances reaction rate and product yield for the specific synthesis of this compound.

Reaction Time: The duration of the reaction is another important parameter to optimize. Insufficient reaction time can lead to incomplete conversion of the starting material, while excessively long reaction times can lead to the formation of byproducts and decomposition of the desired product. biotage.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) can help determine the optimal reaction time. researchgate.net

The following table summarizes the key parameters and their potential impact on the synthesis of this compound.

| Parameter | Effect on Reaction | Optimization Strategy |

|---|---|---|

| Catalyst | Increases reaction rate and can improve selectivity. researchgate.net | Screening different types of catalysts (organocatalysts, metal complexes) and varying catalyst loading. |

| Temperature | Affects reaction rate and can influence product distribution. nih.govmdpi.com | Conducting the reaction at various temperatures to find the optimal balance between rate and yield. |

| Reaction Time | Determines the extent of reactant conversion and potential for byproduct formation. biotage.com | Monitoring the reaction progress over time to identify the point of maximum product formation. |

| Reactant Stoichiometry | The ratio of amine to formylating agent can impact the yield. | Varying the molar ratio of reactants to find the optimal balance for complete conversion. |

By systematically optimizing these parameters, it is possible to develop a highly efficient and sustainable process for the synthesis of this compound, aligning with the principles of green chemistry.

Advanced Spectroscopic and Structural Elucidation of N 2 Benzylphenyl Formamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy provides unparalleled insight into the molecular framework of N-(2-Benzylphenyl)formamide by mapping the chemical environments of its constituent protons and carbons. Due to the restricted rotation around the amide C-N bond, it is common for formamides to exist as a mixture of two slowly interconverting rotational isomers (rotamers), often referred to as E and Z conformers. scielo.brcopernicus.org This phenomenon can lead to the observation of two distinct sets of signals in the NMR spectra, particularly for nuclei in proximity to the formamide (B127407) group. copernicus.org

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is expected to display characteristic signals corresponding to the formyl, amide, aromatic, and benzylic protons. The formyl proton (CHO) typically appears as a distinct singlet in the downfield region, around 8.0-8.5 ppm. chemicalbook.com The amide proton (N-H) signal is generally observed as a broad singlet, the chemical shift of which can be highly dependent on solvent, concentration, and temperature. msu.edu

The nine aromatic protons, distributed across two phenyl rings, are expected to resonate in the complex multiplet region between 7.0 and 7.5 ppm. The benzylic methylene (B1212753) protons (CH₂) are anticipated to appear as a sharp singlet at approximately 4.0-4.5 ppm. The presence of E/Z rotamers may cause the formyl and nearby aromatic proton signals to appear as two separate signals. scielo.br

Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Formyl (CHO) | 8.0 - 8.5 | Singlet | May appear as two singlets due to rotamers |

| Aromatic (Ar-H) | 7.0 - 7.5 | Multiplet | Complex pattern from 9 protons on two rings |

| Amide (N-H) | Variable | Broad Singlet | Shift is solvent and concentration dependent |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides complementary information, revealing the electronic environment of each carbon atom in the molecule. The formyl carbonyl carbon (C=O) is expected to have the most downfield chemical shift, typically appearing in the range of 160-165 ppm. umich.edu The numerous aromatic carbons will produce a cluster of signals between approximately 120 and 145 ppm. The benzylic methylene carbon (CH₂) signal is predicted to be found further upfield, around 40-50 ppm. Similar to the ¹H NMR spectrum, the presence of rotamers can lead to a doubling of signals for the carbonyl carbon and the carbons of the N-substituted phenyl ring. umich.edu

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 160 - 165 | May appear as two signals due to rotamers |

| Aromatic (Ar-C) | 120 - 145 | Multiple signals for quaternary and CH carbons |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HSQC) for Comprehensive Assignment

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. sdsu.edu It would reveal correlations between adjacent protons within each of the aromatic rings, helping to delineate the spin systems of the benzyl (B1604629) and phenyl groups.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.comyoutube.com HSQC would definitively link the benzylic CH₂ proton signal to its corresponding carbon signal and each aromatic CH proton to its respective carbon, greatly simplifying the assignment of the complex aromatic region.

Dynamic NMR Studies for Conformational Exchange Phenomena

Amides like this compound exhibit hindered rotation about the C(O)-N bond due to its partial double-bond character. This results in the potential for distinct E and Z conformers that can be observed at room temperature if their rate of interconversion is slow on the NMR timescale. scielo.brcopernicus.org

Dynamic NMR (DNMR) studies, which involve recording NMR spectra at various temperatures, can be employed to investigate this conformational exchange. mdpi.com At low temperatures, the signals for each rotamer would be sharp and distinct. As the temperature is raised, the rate of rotation increases, causing the corresponding pairs of signals to broaden, coalesce into single broad peaks, and eventually sharpen into time-averaged single signals at higher temperatures. nih.gov Analysis of these spectral changes allows for the determination of the activation energy (ΔG‡) for the rotational barrier, providing valuable insight into the molecule's conformational dynamics. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its molecular formula. nih.gov For this compound, with a molecular formula of C₁₄H₁₃NO, the calculated monoisotopic mass is 211.099714 Da. An HRMS measurement would be expected to yield a mass that matches this theoretical value with high accuracy (typically within 5 parts per million), thus confirming the elemental composition of the molecule.

Elucidation of Fragmentation Pathways and Isotopic Patterns

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. libretexts.orgchemguide.co.uk When this compound is ionized, typically by electron impact (EI), the resulting molecular ion (M⁺˙) is energetically unstable and breaks down into smaller, characteristic fragment ions.

A primary and highly characteristic fragmentation pathway for benzyl-containing compounds is the cleavage of the benzylic C-C bond. core.ac.uk This would result in the formation of the highly stable tropylium (B1234903) cation ([C₇H₇]⁺) at a mass-to-charge ratio (m/z) of 91. This ion is often the most abundant peak (the base peak) in the mass spectrum. Other potential fragmentations include the loss of the formyl group or cleavage around the amide bond.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 211 | Molecular Ion | [C₁₄H₁₃NO]⁺˙ | Parent ion |

| 182 | [M - CHO]⁺ | [C₁₃H₁₂N]⁺ | Loss of the formyl radical |

| 167 | [M - NHCHO]⁺ | [C₁₃H₁₁]⁺ | Cleavage of the C-N bond |

The isotopic pattern observed in the mass spectrum provides additional confirmation of the elemental formula. The molecular ion peak at m/z 211 (M) will be accompanied by an M+1 peak at m/z 212. The intensity of the M+1 peak is primarily due to the natural abundance of the ¹³C isotope (1.1%). For a molecule containing 14 carbon atoms, the relative intensity of the M+1 peak is predicted to be approximately 15.4% (14 x 1.1%) of the M peak intensity, consistent with the proposed formula. fu-berlin.de

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential analytical technique for determining the purity of a synthesized compound like this compound. This method separates the target compound from any impurities, starting materials, or by-products, after which the mass spectrometer provides mass information for each separated component, confirming the identity of the target and helping to identify impurities.

A typical LC method for a moderately polar compound like this compound would involve Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). In this setup, the compound is passed through a column packed with a nonpolar stationary phase (like C18) using a polar mobile phase.

Hypothetical RP-HPLC Conditions:

Column: C18, 250 mm x 4.6 mm, 5 µm particle size

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both often containing a small amount of formic acid (e.g., 0.1%) to improve peak shape and ionization.

Detection: UV detection at a wavelength corresponding to the compound's absorbance maximum (e.g., ~254 nm), followed by mass spectrometry.

The purity of an this compound sample would be assessed by integrating the area of its corresponding peak in the chromatogram and comparing it to the total area of all observed peaks. A high-purity sample would exhibit a single major peak at a specific retention time.

Following chromatographic separation, the eluent is introduced into a mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode. The mass spectrometer would be expected to detect the protonated molecule, [M+H]⁺. The theoretical exact mass of this compound (C₁₄H₁₃NO) is 211.0997 g/mol . Therefore, the high-resolution mass spectrum should show a prominent peak corresponding to the [M+H]⁺ ion at m/z 212.1075.

Expected Mass Spectrometry Data:

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₄H₁₃NO |

| Exact Mass | 211.0997 u |

| Ionization Mode | ESI+ |

| Primary Adduct | [M+H]⁺ |

| Expected m/z | 212.1075 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of this compound by probing the vibrational modes of its chemical bonds.

Assignment of Characteristic Functional Group Frequencies

The IR and Raman spectra of this compound are expected to show characteristic absorption and scattering bands corresponding to its constituent functional groups: the secondary amide, the benzyl group, and the disubstituted phenyl ring. The predicted frequencies are based on data from analogous compounds like N-benzylformamide and substituted benzenes. nist.gov

Predicted Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity | Notes |

|---|---|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3100 (Broad) | Weak | Position and shape are sensitive to hydrogen bonding. |

| C-H (Aromatic) | Stretching | 3100 - 3000 | Strong | Characteristic of benzene (B151609) rings. |

| C-H (Aliphatic, CH₂) | Stretching | 2950 - 2850 | Medium | From the benzyl CH₂ group. |

| C=O (Amide I) | Stretching | 1680 - 1650 (Strong) | Medium | A very strong and characteristic band in the IR spectrum. |

| N-H Bend + C-N Stretch (Amide II) | Bending/Stretching | 1570 - 1515 | Medium | Characteristic of secondary amides. |

| C=C (Aromatic) | Stretching | 1600 - 1450 | Strong | Multiple bands are expected due to the two phenyl rings. |

| C-H (Aromatic) | Out-of-Plane Bending | 900 - 675 | Medium | Pattern is indicative of substitution (ortho-disubstituted and monosubstituted rings). |

Conformational Investigations Through Vibrational Spectroscopy

Amides can exist as conformational isomers (rotamers) due to the significant energy barrier to rotation around the C-N bond, leading to cis and trans configurations. For this compound, additional conformational flexibility arises from the rotation of the two phenyl rings. These different stable conformations can, in principle, be distinguished by vibrational spectroscopy. scielo.br

While major vibrational bands (like C=O and N-H stretches) might only shift slightly, the "fingerprint region" (below 1500 cm⁻¹) is particularly sensitive to subtle changes in molecular geometry. The presence of extra or shifted peaks in this region, especially in temperature-dependent studies, could indicate the co-existence of multiple conformers in the sample. mdpi.com Computational modeling using Density Functional Theory (DFT) is often paired with experimental spectra to assign specific vibrational modes to each predicted stable conformer.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The this compound molecule contains several chromophores—the two phenyl rings and the carbonyl group of the amide—which are expected to give rise to distinct absorption bands.

The primary electronic transitions anticipated for this molecule are:

π → π* Transitions: These are high-energy, high-intensity transitions associated with the π-electron systems of the two aromatic rings. For substituted benzenes, these typically result in two absorption bands: a strong band around 200-220 nm (the E-band) and a weaker, more structured band around 250-280 nm (the B-band).

n → π* Transitions: This transition involves the excitation of a non-bonding electron (from the lone pair on the oxygen atom of the carbonyl group) to an anti-bonding π* orbital. These transitions are typically of much lower intensity than π → π* transitions and are expected to appear at longer wavelengths, potentially overlapping with the aromatic B-band.

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent):

| λmax (approx.) | Transition Type | Associated Chromophore | Expected Molar Absorptivity (ε) |

|---|---|---|---|

| ~205 nm | π → π* (E-band) | Phenyl Rings | High (>10,000 M⁻¹cm⁻¹) |

| ~260 nm | π → π* (B-band) | Phenyl Rings | Moderate (500 - 2,000 M⁻¹cm⁻¹) |

| ~270-290 nm | n → π* | Carbonyl (C=O) | Low (<100 M⁻¹cm⁻¹) |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no published crystal structure for this compound is available, a successful analysis would provide a wealth of information about its molecular geometry, bond parameters, and intermolecular interactions. eurjchem.com

Analysis of Molecular Geometry and Bond Parameters

A crystallographic study would precisely measure all bond lengths, bond angles, and torsion angles within the molecule. The amide group is expected to be nearly planar due to the partial double-bond character of the C-N bond. The analysis would confirm the relative orientation of the formyl group and the N-H bond, which is typically found in a trans conformation in secondary amides due to lower steric hindrance.

Furthermore, the study would reveal the solid-state conformation, including the torsion angles that define the spatial relationship between the two phenyl rings. Intermolecular interactions would also be elucidated. A key interaction expected in the crystal lattice is hydrogen bonding between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule, likely forming chains or dimeric structures.

Expected Bond Parameters from a Hypothetical X-ray Crystal Structure Analysis:

| Bond/Angle | Expected Value | Hybridization/Interaction |

|---|---|---|

| C=O Bond Length | ~1.23 Å | sp² Carbonyl |

| C-N (Amide) Bond Length | ~1.33 Å | Partial double-bond character |

| N-C (Phenyl) Bond Length | ~1.43 Å | sp² N - sp² C |

| C-C (Aromatic) Bond Length | ~1.39 Å | sp² Aromatic |

| O=C-N Bond Angle | ~125° | Amide planarity |

| N-H···O Hydrogen Bond | ~2.0 Å (H···O distance) | Intermolecular interaction |

Characterization of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Hydrogen Bonding:

The formamide moiety is a classic hydrogen bond donor (the N-H group) and acceptor (the carbonyl oxygen). Consequently, it is anticipated that the primary and most robust intermolecular interaction in the crystal lattice of this compound would be the N-H···O=C hydrogen bond. This type of interaction is a well-established and strong directional force in the crystal packing of amides, often leading to the formation of one-dimensional chains or dimeric motifs. In aromatic amides, these hydrogen-bonded assemblies are a recurring structural theme.

To illustrate the parameters used to define these interactions, a hypothetical data table is presented below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |

| N-H···O | 0.86 | 2.05 | 2.91 | 175 | Illustrative |

| C-H···O | 0.95 | 2.50 | 3.40 | 158 | Illustrative |

This table is for illustrative purposes only and does not represent experimental data for this compound.

π-π Stacking:

In the case of this compound, both intramolecular (between the two rings of the same molecule if conformation allows) and intermolecular π-π stacking are conceivable. Intermolecular stacking would likely occur between the phenyl and/or benzyl rings of adjacent molecules, further stabilizing the crystal lattice. The specific geometry of these interactions is defined by parameters such as the centroid-to-centroid distance between the aromatic rings, the interplanar distance, and the slip angle (for parallel-displaced stacking).

A hypothetical data table illustrating the parameters for π-π stacking is provided below.

| Interacting Rings (Cg-Cg) | Centroid-Centroid Distance (Å) | Interplanar Distance (Å) | Slip Angle (°) | Stacking Type | Symmetry Operation |

| Phenyl-Phenyl | 3.80 | 3.50 | 20.0 | Parallel-Displaced | Illustrative |

| Benzyl-Phenyl | 4.90 | - | - | Edge-to-Face | Illustrative |

This table is for illustrative purposes only and does not represent experimental data for this compound.

Computational and Theoretical Chemistry Studies of N 2 Benzylphenyl Formamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometry, electronic distribution, and intramolecular interactions.

Density Functional Theory (DFT) is a widely used computational method for determining the equilibrium geometry and exploring the potential energy surface of molecules. For a flexible molecule like N-(2-Benzylphenyl)formamide, DFT is instrumental in identifying stable conformers and the energy barriers between them.

The geometry optimization process involves finding the minimum energy structure on the potential energy surface. For related amide compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d) or 6-31+G(d), have been successfully employed. scielo.brnih.gov This process would reveal key structural parameters for this compound, such as bond lengths, bond angles, and dihedral angles.

Conformational analysis of similar molecules, like N-benzyl-N-(furan-2-ylmethyl)acetamide, has shown the existence of multiple stable conformations due to hindered rotation around the amide C-N bond, leading to cis (E) and trans (Z) isomers. scielo.brresearchgate.net A two-dimensional potential energy surface (PES) scan, varying the key dihedral angles, can identify local energy minima corresponding to different stable conformers. scielo.br For the simpler N-benzylformamide, molecules have been shown to exhibit a trans conformation of the -NHCHO group. nih.gov It is expected that this compound would also exhibit a complex conformational landscape governed by the relative orientations of the benzyl (B1604629) and formamide (B127407) groups.

Table 1: Representative Optimized Geometrical Parameters from DFT Calculations for a Similar Amide Moiety Note: This table presents typical values for amide structures and is for illustrative purposes. Specific values for this compound would require a dedicated computational study.

| Parameter | Bond/Angle | Typical Calculated Value |

| Bond Length | C=O | ~1.23 Å |

| C-N (Amide) | ~1.36 Å | |

| N-H | ~1.01 Å | |

| Bond Angle | O=C-N | ~124° |

| C-N-H | ~120° | |

| Dihedral Angle | H-N-C=O | ~180° (trans) or ~0° (cis) |

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a higher level of theoretical accuracy for electronic structure determination. These methods are computationally more demanding than DFT but can be crucial for validating DFT results or when electron correlation effects are particularly important. frontiersin.org

For structurally related N-benzyl-2-phenylpyridinium ions, ab initio calculations at the RHF/6-31G* level have been used to optimize the geometry of different conformers and to study the energy differences between them. researchgate.net Such high-accuracy calculations for this compound would yield precise electronic energies, dipole moments, and molecular orbital information. This is particularly useful for understanding the molecule's reactivity and electronic properties without reliance on the empirical parameters found in some DFT functionals. In some complex molecules, it has been found that methods like RI-MP2 provide results more consistent with experimental evidence than certain DFT functionals. frontiersin.org

Natural Bond Orbital (NBO) analysis is a technique used to interpret a calculated wave function in terms of the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. usc.edu It provides a quantitative picture of bonding and intramolecular interactions, such as hyperconjugation and hydrogen bonding.

For this compound, NBO analysis would elucidate the nature of the amide bond, the hybridization of the atoms, and the delocalization of electron density. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified using second-order perturbation theory. researchgate.net These interactions represent electron delocalization from an occupied NBO (donor) to an unoccupied NBO (acceptor), which stabilizes the molecule. For instance, in amide systems, a significant stabilizing interaction typically occurs between the lone pair of the nitrogen atom (donor) and the antibonding π* orbital of the carbonyl group (acceptor). NBO analysis performed on N,N-Diphenyl Formamide demonstrates these types of interactions. researchgate.net

Table 2: Illustrative NBO Donor-Acceptor Interactions in an Amide System Note: This table illustrates the type of data obtained from an NBO analysis. The specific interactions and stabilization energies (E(2)) would be unique to this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (N) | π* (C=O) | ~60-70 | n → π* (Resonance) |

| σ (C-H) | σ* (C-N) | ~2-5 | σ → σ* (Hyperconjugation) |

| π (Phenyl) | π* (C=O) | ~1-3 | π → π* (Conjugation) |

Prediction and Simulation of Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic data, which aids in the interpretation and assignment of experimental spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts, are a powerful tool for structure elucidation and conformational analysis. arabjchem.orgnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within a DFT framework to predict isotropic shielding constants, which are then converted to chemical shifts relative to a standard reference. arabjchem.org

For this compound, calculating the ¹H and ¹³C NMR chemical shifts for each of its stable conformers would be highly informative. By comparing the calculated shifts with experimental data, it is possible to determine the predominant conformation(s) in solution. researchgate.net Studies on related amides have shown that the presence of multiple conformers leads to distinct sets of signals in NMR spectra, and DFT calculations can accurately predict the shifts for each contributing rotamer. scielo.brresearchgate.net This combined experimental and theoretical approach provides a robust method for characterizing the conformational dynamics of the molecule in solution. researchgate.net

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a molecule. nih.gov Theoretical frequency calculations using DFT can predict these vibrational modes, their frequencies, and their corresponding IR and Raman intensities. uci.edu

A computational vibrational analysis of this compound would begin with a geometry optimization, followed by a frequency calculation at the same level of theory to confirm the structure is a true minimum (no imaginary frequencies). nih.gov The calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor to improve agreement. researchgate.net

The simulated IR and Raman spectra can be compared directly with experimental spectra, allowing for a detailed and reliable assignment of the observed vibrational bands to specific molecular motions, such as C=O stretching, N-H bending, and phenyl ring modes. researchgate.netjetir.org For example, in a related study on N,N-Diphenyl Formamide, DFT calculations were used to assign the bands in its FT-IR and FT-Raman spectra. researchgate.net

Table 3: Selected Theoretical Vibrational Frequencies and Assignments for a Similar Amide Note: This table is based on data for N,N-Diphenyl Formamide and serves as an example. researchgate.net Frequencies are in cm⁻¹.

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (IR) | Experimental Frequency (Raman) |

| N-H Stretch | ~3400 | ~3450 | - |

| C-H Stretch (Aromatic) | ~3060 | ~3065 | ~3063 |

| C=O Stretch | ~1680 | ~1713 | ~1681 |

| C-N Stretch | ~1350 | ~1360 | ~1355 |

| N-H Bend | ~1530 | ~1540 | - |

UV-Vis Absorption Spectra Prediction via Time-Dependent DFT (TD-DFT)

No peer-reviewed studies detailing the prediction of the UV-Vis absorption spectrum of this compound using Time-Dependent Density Functional Theory (TD-DFT) were found. Such studies would typically involve calculating the electronic excitation energies and oscillator strengths to predict the wavelengths of maximum absorption (λmax).

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

There are no available research articles that present a Molecular Electrostatic Potential (MEP) map for this compound. An MEP analysis would illustrate the charge distribution and identify potential sites for electrophilic and nucleophilic attack, offering insights into the molecule's reactivity.

Elucidation of Reaction Mechanisms and Transition States

No computational research dedicated to elucidating reaction mechanisms or identifying transition states involving this compound could be located. Such studies are crucial for understanding the kinetics and thermodynamics of chemical reactions in which this compound might participate.

Solvent Effects on Molecular Conformation and Electronic Properties via Continuum Solvation Models

There is no published research that investigates the influence of different solvents on the molecular conformation and electronic properties of this compound using continuum solvation models like the Polarizable Continuum Model (PCM). These studies would provide valuable information on how the compound behaves in various chemical environments.

Reactivity, Transformations, and Degradation Pathways of N 2 Benzylphenyl Formamide

Hydrolytic Stability and Kinetic Studies

The hydrolysis of the amide bond in N-(2-Benzylphenyl)formamide represents a key degradation pathway, leading to the formation of 2-aminodiphenylmethane and formic acid. This process can be catalyzed by acids, bases, or enzymes, with the mechanism and rate varying significantly depending on the catalytic conditions.

Under acidic conditions, the hydrolysis of amides typically proceeds through a bimolecular A-2 mechanism. hilarispublisher.com The reaction is initiated by the protonation of the carbonyl oxygen of the formamide (B127407) group. This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. hilarispublisher.comyoutube.com

The proposed mechanism involves the following key steps:

Protonation: The formamide oxygen is reversibly protonated by a hydronium ion (H₃O⁺), forming a resonance-stabilized cation.

Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the nitrogen atom of the amide.

Elimination: The C-N bond cleaves, releasing the amine (2-aminodiphenylmethane) as a leaving group, which is protonated under the acidic conditions. The other product is formic acid. chemistrysteps.com

The rate of acid-catalyzed hydrolysis is dependent on the acid concentration. Typically, the reaction rate increases with acidity until the substrate is fully protonated. hilarispublisher.com

Table 1: General Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description | Reactants | Intermediates/Products |

|---|---|---|---|

| 1 | Protonation of Carbonyl Oxygen | This compound, H₃O⁺ | Protonated formamide |

| 2 | Nucleophilic Attack by Water | Protonated formamide, H₂O | Tetrahedral intermediate |

| 3 | Proton Transfer | Tetrahedral intermediate | Protonated amine intermediate |

In alkaline media, the hydrolysis of amides follows a nucleophilic acyl substitution pathway, often designated as a BAc2 mechanism. scielo.br This process is generally slower than ester hydrolysis because the amide ion (R₂N⁻) is a poorer leaving group than an alkoxide ion (RO⁻). chemistrysteps.com Consequently, harsh conditions such as high temperatures and a significant excess of base are often required. youtube.comchemistrysteps.com

The mechanism for base-catalyzed hydrolysis can be summarized as:

Nucleophilic Addition: A hydroxide (B78521) ion (OH⁻) directly attacks the electrophilic carbonyl carbon of the formamide group. youtube.com This is typically the rate-determining step.

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral oxyanion intermediate.

Elimination: The tetrahedral intermediate collapses, and in an energetically unfavorable step, the amide ion (in this case, the (2-benzylphenyl)amide anion) is ejected as the leaving group. chemistrysteps.com

The reaction is effectively irreversible due to the final deprotonation step, which forms the resonance-stabilized carboxylate (formate) anion. chemistrysteps.com

Certain microorganisms are capable of degrading N-substituted formamides through enzymatic action. The enzyme N-substituted formamide deformylase (NfdA), isolated from bacteria such as Arthrobacter pascens, catalyzes the hydrolysis of N-substituted formamides to their corresponding amine and formate (B1220265).

While direct studies on this compound are limited, research on the closely related compound N-benzylformamide (NBFA) provides significant insight. NfdA stoichiometrically catalyzes the hydrolysis of NBFA to benzylamine (B48309) and formate. This enzymatic process is highly specific, with NBFA being one of the most suitable substrates for the enzyme.

The enzymatic reaction offers a mild and highly efficient pathway for the degradation of such formamides compared to chemical hydrolysis. The enzyme operates under physiological conditions, suggesting its potential role in the bioremediation of environments contaminated with related compounds.

Oxidation Reactions of the Benzylphenyl and Formamide Moieties

The this compound molecule possesses two main sites susceptible to oxidation: the benzylic carbon of the diphenylmethane (B89790) core and the formamide group itself.

The methylene (B1212753) bridge connecting the two phenyl rings is a benzylic position, which is typically reactive towards oxidation. Strong oxidizing agents, such as chromic acid, can oxidize diphenylmethane and its derivatives to the corresponding ketone, benzophenone. slideshare.net By analogy, oxidation of this compound could potentially yield N-(2-benzoylphenyl)formamide, where the benzylic -CH₂- group is converted to a carbonyl group (-C=O). slideshare.netfirsthope.co.in

The formamide moiety can also undergo oxidation. Catalytic dehydrogenation using ruthenium, palladium, or platinum catalysts can convert formamides into isocyanates, with the release of hydrogen gas. google.comnih.gov This transformation involves the formal oxidation of the formyl group. Such a reaction would convert this compound into 2-benzylphenyl isocyanate, a highly reactive intermediate. google.comorganic-chemistry.org In biological systems, formamides can be bioactivated to isocyanates, which can then form conjugates with endogenous thiols like glutathione. nih.gov

Reduction Reactions Leading to N-(2-Benzylphenyl)methylamine Derivatives

The formamide group can be completely reduced to a methylamine (B109427) group using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a standard reagent for this transformation, capable of reducing amides to amines. masterorganicchemistry.com Unlike the reduction of other carbonyl compounds like esters which yield alcohols, the reduction of amides involves the conversion of the C=O group to a -CH₂- group. ucalgary.cachemistrysteps.com

The reaction mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the formation of a highly reactive iminium ion intermediate after the elimination of a metal aluminate species. A second hydride addition to the iminium ion yields the final amine product. ucalgary.cachemistrysteps.com

Applying this to this compound, the reaction would be as follows: this compound + LiAlH₄ → N-(2-Benzylphenyl)methylamine

This reaction provides a synthetic route to the corresponding N-methylated amine derivative.

Table 2: Comparison of Reduction Products for Carbonyl Derivatives with LiAlH₄

| Starting Material | Functional Group | Product Functional Group |

|---|---|---|

| Ester | R-COOR' | Primary Alcohol |

| Carboxylic Acid | R-COOH | Primary Alcohol |

| Ketone | R-CO-R' | Secondary Alcohol |

Electrophilic Aromatic Substitution Reactions on the Phenyl Rings

The two phenyl rings in this compound are susceptible to electrophilic aromatic substitution (EAS), such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution on each ring is directed by the existing substituents. wikipedia.org

Ring B (the benzyl (B1604629) ring): This ring is substituted with a 2-(formamidophenyl)methyl group. This alkyl-type substituent is a weak activating group and an ortho, para-director. slideshare.net Therefore, electrophiles will preferentially attack the ortho and para positions relative to the methylene bridge. Studies on the nitration of diphenylmethane show that substitution occurs primarily at the para position. slideshare.netfirsthope.co.in

Nucleophilic Substitution Reactions at the Formamide Carbonyl

The formamide group in this compound features a carbonyl carbon that is electrophilic and thus susceptible to attack by nucleophiles. However, the reactivity of the amide carbonyl is attenuated compared to other carboxylic acid derivatives like esters or acid chlorides. This reduced reactivity is due to the delocalization of the nitrogen atom's lone pair of electrons into the carbonyl group, which creates significant resonance stabilization. Consequently, reactions involving nucleophilic substitution at this position often require forcing conditions, such as high temperatures or the presence of strong acids or bases.

The most common nucleophilic substitution reaction for amides is hydrolysis, which cleaves the amide bond to yield a carboxylic acid (formic acid in this case) and an amine (2-benzylaniline). This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis involves the direct attack of a strong nucleophile, typically a hydroxide ion (OH⁻), on the amide carbonyl carbon. youtube.com This reaction is inherently slow because amides are the least reactive carboxylic acid derivatives, and the resulting amide anion (RNH⁻) is a very poor leaving group. chemistrysteps.com To overcome this, the reaction generally requires harsh conditions, such as high concentrations of base and elevated temperatures. youtube.comchemistrysteps.com The reaction proceeds through a tetrahedral intermediate, which then expels the amide anion. This is an extremely unfavorable step but is driven to completion by a subsequent, rapid, and irreversible acid-base reaction: the newly formed amine anion deprotonates the carboxylic acid to form a carboxylate salt and the neutral amine. chemistrysteps.com

| Condition | Catalyst/Reagent | Key Mechanistic Steps | Products | Reversibility |

|---|---|---|---|---|

| Acidic | Strong acid (e.g., H₂SO₄, HCl) and water with heat | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by water. 3. Elimination of protonated amine as leaving group. youtube.commasterorganicchemistry.com | Formic acid and 2-benzylanilinium salt | Irreversible, due to protonation of the amine product. youtube.com |

| Basic | Strong base (e.g., NaOH, KOH) and water with prolonged heat | 1. Nucleophilic attack by hydroxide ion. 2. Elimination of amide anion (poor leaving group). 3. Irreversible deprotonation of carboxylic acid. chemistrysteps.com | Formate salt and 2-benzylaniline (B1266149) | Irreversible, due to formation of the stable carboxylate salt. bham.ac.uk |

Photochemical Reactivity and Photostability Assessment

The photochemical reactivity of this compound is influenced by its aromatic rings, which can absorb UV radiation. Aromatic amides are known to undergo photochemical transformations, most notably the photo-Fries rearrangement. cdnsciencepub.com This reaction typically proceeds via the homolytic cleavage of the amide N-C(O) bond upon absorption of UV light. This cleavage generates a radical pair (an aminyl radical and an acyl radical) held within a solvent cage. These radicals can then recombine at the ortho or para positions of the aniline (B41778) ring, leading to the formation of amino-ketone isomers. cdnsciencepub.com For this compound, this could potentially lead to formyl group migration to the positions ortho or para to the nitrogen on the benzylphenyl moiety. However, the presence of the benzyl group introduces the possibility of other photochemical pathways, such as intramolecular cyclization.

Photostability Assessment

The evaluation of a compound's stability to light is a critical aspect of material characterization, particularly in the pharmaceutical industry. The International Council for Harmonisation (ICH) provides standardized guidelines for photostability testing in its Q1B document. nih.goveuropa.eu The assessment is designed to demonstrate that light exposure does not lead to unacceptable changes in the substance. europa.eu

The process involves two main parts: forced degradation testing and confirmatory testing. biobostonconsulting.com

Forced Degradation: This involves exposing the compound to light under more intense conditions than expected during normal handling to identify potential degradation products and establish degradation pathways. atlas-mts.com This helps in developing and validating analytical methods capable of detecting photolytic products.

The standard conditions for confirmatory testing specify exposure to not less than 1.2 million lux hours of visible light and an integrated near-ultraviolet (UVA) energy of not less than 200 watt-hours per square meter. atlas-mts.com A parallel sample is kept in the dark as a control to separate changes due to thermal degradation from those caused by light.

| Parameter | Minimum Exposure Level | Typical Light Sources (Option 1) | Typical Light Sources (Option 2) |

|---|---|---|---|

| Visible Light | ≥ 1.2 million lux-hours | Artificial daylight fluorescent lamp with visible and UV outputs (e.g., Xenon lamp) | Cool white fluorescent lamp for visible spectrum exposure. europa.eu |

| Ultraviolet A (UVA) | ≥ 200 watt-hours/m² | Artificial daylight fluorescent lamp with visible and UV outputs (e.g., Xenon lamp) | Near UV fluorescent lamp with spectral distribution from 320 nm to 400 nm. europa.eu |

Derivatization Chemistry for Functional Group Interconversion

The formamide moiety is a versatile functional group that can be converted into several other important chemical entities. These transformations are crucial for synthetic organic chemistry, allowing for the introduction of new functionalities.

Reduction to Secondary Amines

The most direct derivatization of this compound is its reduction to the corresponding N-methyl amine, N-methyl-2-benzylaniline. This transformation involves the complete reduction of the carbonyl group. A powerful and commonly used reagent for this purpose is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comlibretexts.org The reaction typically proceeds by the addition of a hydride ion to the carbonyl carbon, followed by the elimination of an oxygen-aluminum species to form an intermediate iminium ion, which is then rapidly reduced by another equivalent of hydride to yield the amine. masterorganicchemistry.com More modern methods have also been developed, utilizing various silanes in combination with catalysts. organic-chemistry.org

Dehydration to Isocyanides

N-substituted formamides serve as excellent precursors for the synthesis of isocyanides (isonitriles) through dehydration. researchgate.net This reaction removes the oxygen atom and the formyl hydrogen to form the characteristic isocyano (-N≡C) group. For this compound, this would yield 1-benzyl-2-isocyanobenzene. A variety of dehydrating agents are effective for this transformation. One of the most common and efficient methods involves using phosphorus oxychloride (POCl₃) in the presence of a tertiary amine base, such as triethylamine (B128534) or pyridine, at low temperatures. nih.govresearchgate.net Other reagents capable of effecting this transformation include the Burgess reagent, triphenylphosphine (B44618) in combination with iodine, and triphosgene. researchgate.netrsc.orgorganic-chemistry.org

Conversion of Related Primary Amides to Nitriles

While the direct conversion of a secondary N-aryl formamide to a nitrile is not a standard transformation, the related dehydration of primary amides is a fundamental method for nitrile synthesis. nih.gov This reaction is typically achieved by heating the primary amide with a strong dehydrating agent like phosphorus(V) oxide (P₄O₁₀), which removes the elements of water from the -CONH₂ group to form a -C≡N group. chemguide.co.uk

| Starting Functional Group | Target Functional Group | Common Reagents | Product from this compound |

|---|---|---|---|

| Secondary Formamide | Secondary Amine (N-methyl) | Lithium Aluminum Hydride (LiAlH₄); Silanes/Catalysts masterorganicchemistry.comorganic-chemistry.org | N-methyl-2-benzylaniline |

| Secondary Formamide | Isocyanide | Phosphorus Oxychloride (POCl₃) / Triethylamine; Burgess Reagent nih.govrsc.org | 1-benzyl-2-isocyanobenzene |

| Primary Amide (for comparison) | Nitrile | Phosphorus(V) Oxide (P₄O₁₀); Thionyl Chloride (SOCl₂) chemguide.co.uknih.gov | (Not directly applicable) |

Advanced Research Applications and Material Science Contexts of N 2 Benzylphenyl Formamide

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

N-(2-Benzylphenyl)formamide is a strategically important precursor for the synthesis of complex heterocyclic scaffolds, most notably phenanthridine (B189435). The phenanthridine core is a vital structural motif found in numerous biologically active natural products and synthetic compounds with applications in medicine and materials science. The most common strategies for constructing the phenanthridine framework rely on the intramolecular cyclization of ortho-functionalized biaryl precursors.

While direct literature on the cyclization of this compound is not abundant, its structural similarity to other N-arylformamides and related biaryl compounds makes it an ideal candidate for such transformations. The classical Pictet-Gams reaction, for instance, involves the cyclization of an N-acyl-2-aminobiphenyl derivative under dehydrating conditions to form a phenanthridine. This compound can be considered a direct precursor for this type of reaction, where an intramolecular electrophilic attack from the formyl group onto the adjacent benzyl (B1604629) ring, followed by dehydration and aromatization, would yield the phenanthridine skeleton.

A plausible synthetic pathway involves the acid-catalyzed cyclization of this compound. In this proposed mechanism, protonation of the formyl oxygen would generate a highly electrophilic species, which would then undergo an intramolecular Friedel-Crafts-type reaction with the electron-rich benzyl ring to form a new six-membered ring. Subsequent elimination of water would lead to the aromatic phenanthridine product. Photochemically-mediated cyclizations, which have been successfully employed for the synthesis of phenanthridines from biaryl oximes, also present a potential route where this compound could serve as a key starting material. nih.govwikipedia.org

The utility of this compound as a synthetic intermediate is highlighted by its potential to generate substituted phenanthridines, depending on the substituents present on its aromatic rings. This makes it a valuable building block for creating libraries of phenanthridine derivatives for biological screening and materials development.

Table 1: Key Synthetic Reactions Involving N-Aryl Amide Intermediates

| Reaction Name/Type | Precursor Type | Product | Relevance to this compound |

| Pictet-Gams Reaction | N-Acyl-2-aminobiphenyl | Phenanthridine | Direct analogue for the cyclization of this compound. |

| Photochemical Cyclization | Biaryl Oximes/Amides | Phenanthridine | A potential alternative synthetic route for converting this compound. nih.govwikipedia.org |

| Dehydrative Cyclization | Acyl-o-aminobiphenyls | Phenanthridine | A general class of reactions applicable to this compound. nih.gov |

Exploration of Supramolecular Assembly and Self-Assembling Systems

The formamide (B127407) group is a powerful functional group for directing the non-covalent assembly of molecules into ordered supramolecular structures. This is primarily due to its ability to act as both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

In the solid state, molecules like this compound are expected to form extensive hydrogen bonding networks. Analogous to other secondary amides, such as N-benzhydrylformamide, it is anticipated that this compound molecules would link via intermolecular N—H⋯O interactions. wikipedia.org These interactions are directional and can lead to the formation of one-dimensional chains or two-dimensional sheets, a fundamental concept in crystal engineering. wikipedia.org The planarity of the amide group, a result of π-electron delocalization, further facilitates the formation of well-ordered structures. aanda.org

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and creating a gel. researchgate.net This process is driven by non-covalent interactions, with hydrogen bonding being particularly important. researchgate.net Amide-containing molecules are well-known for their ability to act as LMWGs due to the strong and directional nature of the N—H⋯O hydrogen bonds they form. nih.gov

This compound possesses the key structural features of a potential LMWG. The formamide group provides the necessary hydrogen bonding capability to drive the initial one-dimensional self-assembly into fibers. The bulky and rigid biphenyl-like structure can then promote the entanglement of these fibers to form a self-assembled fibrillar network (SAFiN), which is the hallmark of a supramolecular gel. researchgate.net Studies on bisamides and glycosyl squaramides have demonstrated that the combination of hydrogen bonding moieties and appropriate molecular shape is critical for effective gelation. nih.govacs.org The ability of this compound to form such gels would open up applications in areas like drug delivery, tissue engineering, and environmental remediation. researchgate.nettorvergata.it

Table 2: Driving Forces in Supramolecular Assembly

| Interaction Type | Role in Assembly | Relevance to this compound |

| Hydrogen Bonding (N-H···O) | Primary driving force for self-assembly into fibers. researchgate.net | The formamide group is a strong hydrogen bonding motif. |

| π-π Stacking | Stabilizes the assembled structures. researchgate.net | The two phenyl rings can participate in stacking interactions. |

| Van der Waals Forces | Contribute to the overall stability of the network. nih.gov | The benzyl and phenyl groups provide significant surface area for these interactions. |

| Hydrophobic Interactions | Important for gelation in aqueous environments. acs.org | The aromatic structure is hydrophobic, which could drive assembly in polar solvents. |

Investigation of this compound as a Ligand in Coordination Chemistry

The field of coordination chemistry explores the formation of complexes between a central metal atom or ion and surrounding molecules or ions, known as ligands. sigmaaldrich.com The formamide group in this compound has the potential to act as a ligand, coordinating to metal centers through its oxygen or nitrogen atoms.

While the nitrogen atom in an amide is generally a poor Lewis base due to the delocalization of its lone pair into the carbonyl group, the carbonyl oxygen is a good electron donor and can readily coordinate to metal ions. Numerous studies have shown that benzamides and related aryl amides can act as O-bonded ligands, forming stable complexes with transition metals such as zinc(II). researchgate.net In these complexes, the metal center is typically coordinated to the carbonyl oxygen of the amide. researchgate.net

Therefore, it is highly probable that this compound can act as a monodentate ligand, binding to metal ions through its formyl oxygen atom. Depending on the metal and the reaction conditions, it could also potentially act as a bidentate ligand, with the nitrogen atom participating in coordination, although this is less common for simple amides. The resulting metal complexes could have interesting catalytic, magnetic, or optical properties. The study of such complexes would contribute to the broader understanding of the coordination chemistry of amide-containing ligands and could lead to the development of new catalysts or materials. ambeed.comnih.govnist.gov

Studies in Astrochemical and Prebiotic Chemistry Contexts (Analogue to N-methyleneformamide)

Formamide (NH₂CHO) is a molecule of significant interest in the fields of astrochemistry and prebiotic chemistry. wikipedia.orgacs.org It is considered a key precursor for the synthesis of a wide range of biomolecules, including nucleobases, amino acids, and carboxylic acids. wikipedia.orgresearchgate.nettorvergata.itresearchgate.net Formamide has been detected in various astronomical environments, such as molecular clouds, star-forming regions, and comets, suggesting its widespread availability in the early solar system. nih.govwikipedia.org

The chemical reactivity of formamide, which contains all the necessary elements (H, C, N, O) for life's building blocks, makes it a plausible starting point for the origin of life. wikipedia.orgtorvergata.it It can undergo condensation and degradation reactions in the presence of mineral catalysts to produce a variety of biologically relevant molecules. researchgate.net